D-cycloserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN WATER; SLIGHTLY SOL IN METHANOL, PROPYLENE GLYCOL

8.77e+02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Anxiety and Fear Disorders

Studies suggest that cycloserine may enhance the effects of exposure therapy for anxiety and fear disorders like phobias and obsessive-compulsive disorder (OCD) []. It is thought to work by modulating the NMDA receptor, a key player in learning and memory consolidation []. Research is ongoing to determine the optimal dosing and treatment protocols for cycloserine in this context [].

Addiction Treatment

Similar to its use in anxiety disorders, cycloserine is being explored as a potential aid in addiction treatment. The idea is that it can help strengthen memories of positive experiences during therapy, promoting long-term abstinence []. However, current research is limited, and more studies are needed to establish its efficacy and safety in this area [].

Autism Spectrum Disorder (ASD)

Some research suggests that cycloserine might improve social skills and learning in individuals with ASD []. This is because it may enhance the brain's ability to process information and form new memories related to social interactions []. However, the evidence is still preliminary, and larger clinical trials are needed to confirm these findings [].

Augmentation of Cognitive Function

Early research suggests that cycloserine may have a modest effect on improving cognitive function in healthy individuals []. However, more research is required to understand the long-term effects and potential side effects of this application [].

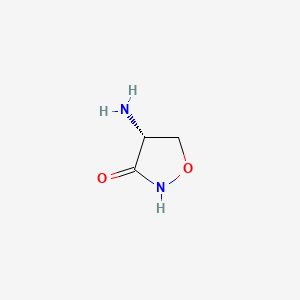

D-cycloserine is a cyclic amino acid that serves as a structural analogue of D-alanine. It is produced naturally by certain species of Streptomyces bacteria, specifically Streptomyces garyphalus and Streptomyces orchidaceus, and has been utilized in clinical settings primarily for its antibacterial properties against tuberculosis caused by Mycobacterium tuberculosis . The compound is recognized for its role in inhibiting bacterial cell wall synthesis, a critical process for bacterial viability.

Chemically, D-cycloserine is known as 4-amino-3-isoxazolidinone and can be represented by the formula C₃H₆N₂O₂. It exhibits a molecular weight of approximately 102.09 g/mol . The compound's stability varies with pH; it hydrolyzes under mildly acidic conditions to produce hydroxylamine and D-serine, while remaining stable in basic environments .

As an antibiotic, cycloserine disrupts bacterial cell wall synthesis. It acts as a competitive inhibitor of D-alanine:D-alanine ligase, an enzyme essential for forming the peptidoglycan layer in bacterial cell walls []. This weakened cell wall leads to bacterial death.

Physical and Chemical Properties

D-cycloserine primarily functions by inhibiting two key enzymes involved in peptidoglycan biosynthesis: alanine racemase and D-alanine:D-alanine ligase.

- Inhibition of Alanine Racemase: D-cycloserine competes with L-alanine for the active site of alanine racemase, preventing the conversion of L-alanine to D-alanine, which is essential for bacterial cell wall synthesis .

- Inhibition of D-alanine:D-alanine Ligase: By inhibiting this enzyme, D-cycloserine disrupts the formation of the D-alanine-D-alanine dipeptide bond necessary for peptidoglycan assembly, further compromising the integrity of the bacterial cell wall .

The mechanism involves the formation of a phosphorylated derivative of D-cycloserine, which acts as an irreversible inhibitor through a multi-step reaction involving pyridoxal phosphate .

D-cycloserine exhibits significant biological activity beyond its antibacterial effects. It has been studied for its potential role as a partial agonist at the N-methyl-D-aspartate receptor (NMDAR), which is implicated in neural plasticity and cognitive functions. This property has led to investigations into its use as an adjunct therapy in psychiatric disorders, particularly schizophrenia and anxiety disorders . Research indicates that it may enhance learning and memory processes in humans, suggesting broader implications for cognitive enhancement therapies .

The synthesis of D-cycloserine has evolved significantly since its initial discovery:

- Early Synthesis: The first synthesis was reported in 1955 by the Stammer group using racemic β-aminoxyalanine ethyl ester .

- Enantiomer Isolation: In 1957, researchers successfully isolated the pure D-enantiomer through cyclization of α-amino-β-chlorohydroxamic acids .

- Modern Approaches: Recent advancements have focused on biosynthetic methods utilizing recombinant enzymes from a ten-gene cluster responsible for D-cycloserine production. This includes converting L-serine and L-arginine into O-ureido-L-serine before cyclization into D-cycloserine .

- Fermentation Techniques: Industrial production methods have also been developed using bacterial fermentation processes, although details on contemporary practices remain less clear .

D-cycloserine's primary application lies in its use as an antibiotic for treating multidrug-resistant tuberculosis. Additionally, its potential psychiatric applications are being explored:

- Antibacterial Use: Effective against Mycobacterium tuberculosis, particularly in cases resistant to first-line treatments.

- Psychiatric Disorders: Investigated as an adjunct treatment to enhance cognitive function and improve outcomes in conditions such as anxiety disorders and schizophrenia .

Research on D-cycloserine interactions has revealed its effects on various biological pathways:

- N-methyl-D-aspartate Receptor Modulation: Studies suggest that it can modulate NMDAR activity, potentially enhancing synaptic plasticity and learning processes .

- Synergistic Effects with Other Drugs: There are ongoing investigations into how D-cycloserine may enhance the efficacy of other therapeutic agents used in treating psychiatric disorders.

D-cycloserine shares structural similarities with several compounds that also interact with amino acid pathways or have antibiotic properties. Here are some notable comparisons:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Feature |

|---|---|---|---|

| D-Alanine | Structural analogue | Precursor in peptidoglycan synthesis | Essential for bacterial cell wall formation |

| L-Cycloserine | Enantiomer | Similar inhibition mechanism | Less studied; potential variations in activity |

| Penicillin | Different backbone | Inhibits transpeptidation in cell wall synthesis | Beta-lactam antibiotic |

| Vancomycin | Different backbone | Binds to D-Ala-D-Ala terminus preventing cross-linking | Glycopeptide antibiotic |

D-cycloserine's unique cyclic structure allows it to effectively inhibit specific enzymes crucial for bacterial survival while also offering potential benefits in cognitive enhancement through NMDAR modulation .

Purity

Physical Description

Color/Form

WHITE TO PALE YELLOW, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.9

Odor

Appearance

Melting Point

147 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

INHIBITS WIDE VARIETY OF BOTH GRAM-POSITIVE & GRAM-NEGATIVE BACTERIA, INCL MYCOBACTERIA. ... IT HAS BEEN USED SUCCESSFULLY AGAINST STUBBORN URINARY TRACT INFECTIONS CAUSED BY STREPTOCOCCI, STAPHYLOCOCCI, E COLI & AEROBACTER AEROGENES.

Cycloserine is indicated in combination with other antituberculars in the treatment of tuberculosis after failure of the primary medications (pyrazinamide, streptomycin, isoniazid, rifampin, and ethambutol). /Included in US product labeling/

Cycloserine is used in the treatment of atypical mycobacterial infections, such as mycobacterium avium complex. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for CYCLOSERINE (6 total), please visit the HSDB record page.

Pharmacology

Cycloserine is an analogue of the amino acid D-alanine with broad-spectrum antibiotic and glycinergic activities. D-cycloserine interferes with bacterial cell wall synthesis by competitively inhibiting two enzymes, L-alanine racemase and D-alanine:D-alanine ligase, thereby impairing peptidoglycan formation necessary for bacterial cell wall synthesis. This agent may be bactericidal or bacteriostatic, depending on its concentration at the infection site and the susceptibility of the organism. In addition, D-cycloserine is an excitatory amino acid and partial agonist at the glycine binding site of the NMDA receptor in the central nervous system (CNS); binding to the central NMDA receptor may result in amelioration of neuropathic pain.

MeSH Pharmacological Classification

ATC Code

J04 - Antimycobacterials

J04A - Drugs for treatment of tuberculosis

J04AB - Antibiotics

J04AB01 - Cycloserine

Mechanism of Action

EXCRETION OF B-ALANINE & D-BETA-AMINOISOBUTYRIC ACID WAS INCR IN PT WITH TUBERCULOSIS RECEIVING CLINICAL DOSES OF D-CYCLOSERINE.

Cycloserine is inhibitory for Mycobacterium tuberculosis in concentrations of 5 to 20 ug/ml in vitro. There is no cross-resistance between cycloserine and other tuberculostatic agents. While the antibiotic is effective in experimental infections caused by other microorganisms, studies in vitro reveal no suppression of growth in cultures made in conventional media, which contain D-alanine; this amino acid blocks the antibacterial activity of cycloserine. ... Cycloserine inhibits reactions in which D-alanine is involved in bacterial cell-wall synthesis. The use of media free of D-alanine reveals that the antibiotic inhibits the growth in vitro of enterococci, E. coli, Staph. aureus, Nocardia species, and Chlamydia.

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

VALUE OF CYCLOSERINE IS ENHANCED BY FACT THAT IT DIFFUSES INTO CELLS & CROSSES BLOOD-BRAIN BARRIER, EVEN IN ABSENCE OF DISEASE.

When given orally, 70% to 90% of cycloserine is rapidly absorbed. Peak concentrations in plasma are reached 3 to 4 hours after a single dose and are in the range of 20 to 35 ug/ml in children who receive 20 mg/kg; only small quantities are present after 12 hours.

Cycloserine is distributed throughout body fluids and tissues. There is no appreciable blood-brain barrier to the drug, and CSF concentrations in all patients are approximately the same as those in plasma. About 50% of a parenteral dose of cycloserine is excreted unchanged in the urine in the first 12 hours; a total of 65% is recoverable in the active form over a period of 72 hours.

Metabolism Metabolites

Wikipedia

Norethandrolone

Drug Warnings

Maternal Medication usually Compatible with Breast-Feeding: Cycloserine: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/

The drug may accumulate to toxic concentrations in patients with renal insufficiency; it may be removed from the circulation by dialysis.

Because cycloserine is renally excreted, cycloserine may accumulate in patients with renal function impairment, leading to an increased risk of side effects; the medication should not be given to patients with renal function impairment (creatinine clearance of < 50 ml per minute (0.83 ml per second)).

For more Drug Warnings (Complete) data for CYCLOSERINE (10 total), please visit the HSDB record page.

Biological Half Life

Normal renal function - 10 hours. Impaired renal function - prolonged.

Use Classification

Methods of Manufacturing

General Manufacturing Information

AGRICULTURAL FUNGICIDE

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Interactions

/Cycloserine/ may increase the risk of seizures, especially in chronic alcohol abuse; patients should be advised to avoid concurrent use.

Concurrent use /with isoniazid/ may result in increased incidence of CNS effects such as dizziness or drowsiness; dosage adjustments may be necessary, and patients should be monitored for signs of CNS toxicity.

Cycloserine may cause anemia or peripheral neuritis by acting as a pyridoxine antagonist or increasing renal excretion of pyridoxine; requirements for pyridoxine may be increased in patients receiving cycloserine.

Stability Shelf Life

AQ SOLN BUFFERED TO PH 10 WITH SODIUM CARBONATE CAN BE STORED WITHOUT LOSS FOR ONE WEEK @ REFRIGERATOR TEMP

DETERIORATES UPON ABSORBING WATER

UNSTABLE @ ROOM TEMP; STABLE @ 4-5 °C.

Dates

Isolated multidrug-resistant tubercular tenosynovitis of the flexor tendon of the little finger

Sunny Chaudhary, Subhajit Maji, Varun Garg, Vivek SinghPMID: 33608337 DOI: 10.1136/bcr-2020-238339

Abstract

Isolated multidrug-resistant (MDR) tubercular tenosynovitis of the flexor tendons of finger without involvement of wrist is a rare presentation. Tenosynovitis of hand is an uncommon manifestation of extrapulmonary tuberculosis. Pyogenic flexor tenosynovitis of hand is frequently seen and is the closest differential. Non-specific clinical signs may lead to delay in diagnosis, which is often made after biopsy. Management includes surgical excision of necrotic tissue and infected synovium along with antitubercular therapy after histopathological diagnosis. MDR tuberculosis of hand is extremely rare and, to the best of our knowledge, has not been reported in the literature so far. We report an interesting case of MDR tubercular flexor tendon tenosynovitis of the little finger without any pulmonary involvement in an immunocompetent patient. The case was managed by complete synovectomy and second-line antitubercular therapy with complete resolution of disease and had no functional limitation.Neuropsychiatric toxicity and cycloserine concentrations during treatment for multidrug-resistant tuberculosis

Richard Court, Chad M Centner, Maxwell Chirehwa, Lubbe Wiesner, Paolo Denti, Nihal de Vries, Joseph Harding, Tawanda Gumbo, Gary Maartens, Helen McIlleronPMID: 33684562 DOI: 10.1016/j.ijid.2021.03.001

Abstract

Cycloserine, or its structural analogue terizidone, has been associated with neuropsychiatric toxicity (psychosis, depression, and neuropathy). Prospective clinical data on the incidence of and risk factors for neuropsychiatric toxicity in TB patients treated with cycloserine are limited.A prospective evaluation of neuropsychiatric toxicity was performed using validated screening tools in patients with multidrug-resistant tuberculosis treated with terizidone. Cox proportional hazard modelling was performed to explore the effects of clinical variables and measures of cycloserine pharmacokinetics in plasma.

A total 144 participants were recruited: 86 were male and 58 were female; their median age was 35.7 years and 91 (63%) were HIV-infected. Fifty-five (38%) participants developed at least one neuropsychiatric event (30 cases per 100 person-months): 50 (35%) neuropathy, 14 (10%) depression, and 11 (8%) psychosis. Neuropathy was independently associated with cycloserine clearance ((adjusted hazard ratio 0.34 (aHR), P = 0.03)) and high-dose pyridoxine (200 mg vs 150 mg daily, aHR: 2.79, P = 0.01).

A high incidence of early neuropsychiatric toxicity was observed in this cohort of patients treated with terizidone. Cycloserine clearance and higher doses of pyridoxine are associated with incident or worsening peripheral neuropathy.

The effectiveness and adverse effects of D-cycloserine compared with placebo on social and communication skills in individuals with autism spectrum disorder

Swe Zin Aye, Han Ni, Htwe H Sein, San T Mon, Qishi Zheng, Yoko Kin Yoke WongPMID: 33583058 DOI: 10.1002/14651858.CD013457.pub2

Abstract

Symptoms of autism spectrum disorder (ASD) have been associated, in part, with the dysfunction of N-methyl-D-aspartate (NMDA) glutamate receptors at excitatory synapses and glutamate abnormalities. Medications related to glutamatergic neurotransmission, such as D-cycloserine - which is a partial agonist of the NMDA glutamate receptor - are potential treatment options for the core features of ASD. However, the potential effect of D-cycloserine on the social and communication skills deficits of individuals with ASD has not been thoroughly explored and no systematic reviews of the evidence have been conducted.To assess the efficacy and adverse effects of D-cycloserine compared with placebo for social and communication skills in individuals with ASD.

In November 2020, we searched CENTRAL, MEDLINE, Embase, six other databases and two trials registers. We also searched the reference lists of relevant publications and contacted the authors of the included study, Minshawi 2016, to identify any additional studies. In addition, we contacted pharmaceutical companies, searched manufacturers' websites and sources of reports of adverse events. SELECTION CRITERIA: All randomised controlled trials (RCTs) of any duration and dose of D-cycloserine, with or without adjunct treatment, compared to placebo in individuals with ASD.

Two review authors independently selected studies for inclusion, extracted relevant data, assessed the risk of bias, graded the certainty of the evidence using the GRADE approach, and analysed and evaluated the data. We provide a narrative report of the findings as only one study is included in this review.

We included a single RCT (Minshawi 2016) funded by the United States Department of Defense. It was conducted at two sites in the USA: Indiana University School of Medicine and Cincinnati Children's Hospital Medical Centre. In the included study, 67 children with ASD aged between 5 and 11 years were randomised to receive either 10 weeks (10 doses) of (50 mg) D-cycloserine plus social skills training, or placebo plus social skills training. Randomisation was carried out 1:1 between D-cycloserine and placebo arms, and outcome measures were recorded at one-week post-treatment. The 'risk of bias' assessment for the included study was low for five domains and unclear for two domains. The study (67 participants) reported low certainty evidence of little to no difference between the two groups for all outcomes measured at one week post-treatment: social interaction impairment (mean difference (MD) 3.61 (assessed with the Social Responsiveness Scale), 95% confidence interval (CI) -5.60 to 12.82); social communication impairment (MD -1.08 (measured using the inappropriate speech subscale of the Aberrant Behavior Checklist (ABC)), 95% CI -2.34 to 0.18); restricted, repetitive, stereotyped patterns of behaviour (MD 0.12 (measured by the ABC stereotypy subscale), 95% CI -1.71 to 1.95); serious adverse events (risk ratio (RR) 1.11, 95% CI 0.94 to 1.31); non-core symptoms of ASD (RR 0.97 (measured by the Clinical Global Impression-Improvement scale), 95% CI 0.49 to 1.93); and tolerability of D-cycloserine (RR 0.32 (assessed by the number of dropouts), 95% CI 0.01 to 7.68). AUTHORS' CONCLUSIONS: We are unable to conclude with certainty whether D-cycloserine is effective for individuals with ASD. This review included low certainty data from only one study with methodological issues and imprecision. The added value of this review compared to the included study is we assessed the risk of bias and evaluated the certainty of evidence using the GRADE approach. Moreover, if we find new trials in future updates of this review, we could potentially pool the data, which may either strengthen or decrease the evidence for our findings.

Gitelman-like syndrome: A rare complication of using aminoglycosides in tuberculosis - A case report

Veena E R, Anika Parrikar, Sanjivani Keny, Durga LawandePMID: 32825884 DOI: 10.1016/j.ijtb.2020.03.001

Abstract

Aminoglycosides are known to cause electrolyte disturbances. Approximately 8-26% of patients who receive an aminoglycoside for several days develop mild renal impairment that is almost always reversible (Brunton et al., 2013). A 46 year old male with multi-drug-resistant pulmonary tuberculosis with resistance to kanamycin is being presented, who was on injectable Capreomycin, Levofloxacin, Ethionamide, Cycloserine, pyrazinamide, linezolid and clofazamine for a period of four months. He presented to us with generalised weakness and pain in the lower limb muscles. Investigation revealed hypokalemia, metabolic alkalosis, hypomagnesemia, hypocalceuria and hypocalcemia. This features mimic Gitelman's syndrome which is an autosomal recessive disorder affecting kidneys causing electrolyte disturbances. The drug was immediately withdrawn and electrolyte correction was given and the condition reversed gradually.Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with Terizidone

Maxwell T Chirehwa, Richard Court, Mariana de Kock, Lubbe Wiesner, Nihal de Vries, Joseph Harding, Tawanda Gumbo, Gary Maartens, Rob Warren, Paolo Denti, Helen McIlleronPMID: 32816738 DOI: 10.1128/AAC.01381-20

Abstract

Cycloserine is a WHO group B drug for the treatment of multidrug-resistant tuberculosis (TB). Pharmacokinetic/pharmacodynamic data for cycloserine when dosed as terizidone are sparse. The aim of this analysis was to describe the population pharmacokinetics of cycloserine when administered as terizidone and predict the doses of terizidone attaining cycloserine exposures associated with efficacy. The plasma cycloserine level was measured 2 to 6 weeks after treatment initiation in patients hospitalized for second-line tuberculosis treatment. The pretreatment MICs of cycloserine were determined for the clinical isolates. We enrolled 132 participants with rifampicin-resistant TB; 79 were HIV positive. The median pretreatment MIC was 16 mg/liter. A one-compartment disposition model with two clearance pathways, nonrenal (0.35 liters/h) and renal (0.43 liters/h), described cycloserine pharmacokinetics well. Nonrenal clearance and the volume of distribution were allometrically scaled using fat-free mass. Smoking increased nonrenal clearance by 41%. Simulations showed that with daily doses of terizidone (750 mg and 1,000 mg for patients weighing ≤45 kg and >45 kg, respectively), the probability of maintaining the plasma cycloserine concentration above the MIC for more than 30% of the dosing interval (30%) (which is associated with a 1.0-log

-CFU/ml kill

) exceeded 90% at MIC values of ≤16 mg/liter, but the proportion of patients achieving 100%

(which is associated with the prevention of resistance) was more than 90% only at MICs of ≤8 mg/liter. Based on a target derived

, the WHO-recommended doses of terizidone are effective for cycloserine MICs of ≤8 mg/liter, and higher doses are required to prevent the development of resistance.

Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and Terizidone for the Treatment of Multidrug-Resistant Tuberculosis in South Africa

Martha L van der Walt, Karen Shean, Piet Becker, Karen H Keddy, Joey LancasterPMID: 33046491 DOI: 10.1128/AAC.00744-20

Abstract

Treatment outcomes among multidrug-resistant tuberculosis (MDR-TB) patients receiving ethambutol, cycloserine, or terizidone as part of a standardized regimen were compared, determining occurrence of serious adverse drug events (SADEs). Newly diagnosed adult MDR-TB patients were enrolled between 2000 and 2004, receiving a standardized multidrug regimen for 18 to 24 months, including ethambutol, cycloserine, or terizidone. Cycloserine and terizidone were recorded individually. SADEs and factors associated with culture conversion and unfavorable treatment outcomes (default, death, treatment failure) were determined. Of 858 patients, 435 (51%) received ethambutol, 278 (32%) received cycloserine, and 145 (17%) received terizidone. Demographic and baseline clinical data were comparable. Successful treatment occurred in 56%, significantly more in patients receiving cycloserine (60%) and terizidone (62%) than in those receiving ethambutol (52% [= 0.03]). Defaults rates were 30% in ethambutol patients versus 15% and 11% for cycloserine and terizidone patients, respectively. Terizidone was associated with fewer unfavorable outcomes (adjusted odds ratio [AOR], 0.4;

= 0.008; 95% confidence interval [CI], 0.2 to 0.8). Patients receiving cycloserine were more likely to achieve culture conversion than those receiving ethambutol or terizidone (AOR, 2.2;

= 0.02; 95% CI, 1.12 to 4.38). Failure to convert increased the odds of unfavorable outcomes (AOR, 23.7;

< 0.001; 95% CI, 13 to 44). SADEs were reported in two patients receiving ethambutol, seven patients receiving cycloserine, and three receiving terizidone (

= 0.05). Ethambutol was associated with high culture conversion and default rates. Cycloserine achieved higher culture conversion rates than terizidone. Fewer patients on terizidone experienced SADEs, with lower default rates. The differences that we observed between cycloserine and terizidone require further elucidation.

Integron gene cassettes harboring novel variants of D-alanine-D-alanine ligase confer high-level resistance to D-cycloserine

Md Ajijur Rahman, Frank Kaiser, Shirin Jamshidi, Marta Freitas Monteiro, Khondaker Miraz Rahman, Peter Mullany, Adam P RobertsPMID: 33244063 DOI: 10.1038/s41598-020-77377-4